molecular formula C21H22N2O3 B5025105 N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide

N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide

Katalognummer: B5025105
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: RVEFWDFDCPPOIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(8-Hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide is a synthetic small molecule characterized by a hybrid structure combining a quinoline scaffold, a 4-methoxyphenyl group, and a branched propanamide moiety. The 8-hydroxyquinoline core is known for its metal-chelating properties, which are critical in medicinal chemistry for targeting metalloenzymes or modulating oxidative stress pathways . The 4-methoxyphenyl substitution enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)21(25)23-18(15-6-9-16(26-3)10-7-15)17-11-8-14-5-4-12-22-19(14)20(17)24/h4-13,18,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFWDFDCPPOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide

Research indicates that compounds similar to N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide exhibit various mechanisms of action, including:

  • Neuroprotective Effects :
    • These compounds have shown potential in protecting neurons from damage caused by β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. The protective mechanism involves modulation of the PI3K-Akt-mTOR signaling pathway, leading to reduced apoptosis and oxidative stress in neuronal cells .
  • Anticancer Properties :
    • Some studies suggest that related quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential .

Biological Activity Data

The biological activity of N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide can be summarized in the following table:

Activity Effect Reference
NeuroprotectionInhibition of Aβ-induced toxicity
AnticancerInduction of apoptosis
AntioxidantReduction of reactive oxygen species (ROS)

Case Studies

  • Neuroprotective Study :
    • In a study involving PC12 cells, N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide demonstrated significant protection against Aβ-induced neurotoxicity. The compound restored cell viability in a concentration-dependent manner and inhibited caspase-3 activation, which is critical in apoptotic pathways .
  • Anticancer Research :
    • Another investigation focused on the anticancer properties of similar quinoline derivatives revealed that they could effectively inhibit the proliferation of various cancer cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Biological Activity References
N-[(8-Hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide (Target) C₂₃H₂₃N₂O₃* ~375.44* 8-Hydroxyquinoline, 4-methoxyphenylmethyl, 2-methylpropanamide Inferred: Potential metal chelation, antimicrobial activity (based on quinoline derivatives) N/A
N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide C₂₁H₂₁N₂O₂ 332.17 Phenylmethyl instead of 4-methoxyphenylmethyl Not explicitly stated; structural analog used in oligonucleotide synthesis
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) C₂₅H₂₄N₄O₄S 476.55 1,3,4-Oxadiazole, 4-methoxyphenylmethyl, sulfamoyl Antifungal activity against C. albicans via thioredoxin reductase inhibition
2-[4-(4-Chlorobenzoyl)phenoxy]-N-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide (Compound 20) C₂₄H₂₂ClNO₅S 471.95 Chlorobenzoyl, methoxyphenylsulfonyl No biological data; synthetic focus on sulfonyl group reactivity
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide C₁₃H₁₇NO₂ 219.28 Simplified structure with 4-methoxyphenyl and dimethylpropanamide No activity reported; used as a pharmaceutical intermediate
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide C₂₆H₂₅N₃O₃S 459.56 Quinoline-8-sulfonamido, ethylphenyl Not reported; sulfonamide group suggests enzyme inhibition potential

*Calculated based on IUPAC nomenclature.

Key Comparative Insights

LMM5 () incorporates a 1,3,4-oxadiazole ring and sulfamoyl group, which confer antifungal activity via thioredoxin reductase inhibition, a mechanism distinct from the quinoline-based metal chelation hypothesized for the target compound .

Functional Group Contributions: The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, which may reduce nucleophilic reactivity compared to the target’s hydroxyquinoline core . N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide () features a sulfonamido group, a common pharmacophore in enzyme inhibitors, contrasting with the target’s hydroxyl group, which may favor hydrogen bonding over covalent interactions .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step protection/deprotection strategies similar to those in and , which describe complex purine and quinoline derivatives with methoxyphenyl and propanamide groups . Simpler analogs like N-(4-methoxyphenyl)-2,2-dimethylpropanamide () highlight the trade-off between synthetic accessibility and functional complexity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The branched propanamide moiety may reduce aqueous solubility compared to linear amides (e.g., ’s fluorophenyl derivative), necessitating formulation adjustments for bioavailability .

Q & A

Q. What are the key considerations for designing a synthetic route for N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide?

The synthesis of this compound requires a multi-step approach due to its complex structure. Key steps include:

  • Functional group protection : The phenolic hydroxyl group on the quinoline moiety (8-hydroxy) must be protected (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during coupling steps .
  • Coupling strategies : Amide bond formation between the quinoline derivative and the 2-methylpropanamide group can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Final product purity (>95%) should be confirmed via HPLC and NMR .

Q. How should researchers characterize the structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3), quinoline protons (δ 7.5–9.0 ppm), and amide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C21_{21}H21_{21}N2_2O3_3) and detects potential synthetic byproducts .
  • X-ray crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and molecular conformation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition screens : Test against kinases or oxidoreductases, given the quinoline scaffold’s propensity to interact with enzymatic active sites .
  • Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide dosing in subsequent studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Orthogonal assays : Confirm activity using both fluorescence-based and radiometric enzyme assays .
  • Batch-to-batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing the methoxyphenyl with chlorophenyl) to isolate pharmacophoric groups responsible for activity .

Q. What methodologies are suitable for studying its interaction with target proteins?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) in real-time using immobilized protein targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular docking : Pair with MD simulations to predict binding poses, leveraging the quinoline ring’s π-π stacking potential with aromatic residues .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Focus on systematic modifications:

Modification Hypothesized Impact Example
Quinoline hydroxyl positionAlters metal chelation capacity7-hydroxy vs. 8-hydroxy derivatives
Methoxyphenyl substitutionModifies lipophilicity and bioavailability4-fluoro or 4-chloro analogs
Amide backbone variationInfluences metabolic stabilityCyclopropylamide or tert-butylamide

Validate hypotheses using in vitro ADMET assays and computational models (e.g., QSAR) .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxyl position to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
  • Co-solvent systems : Employ cyclodextrins or PEG-400 in formulation buffers .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting results in enzyme inhibition assays?

  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to identify condition-dependent activity .
  • Protein source variability : Compare recombinant vs. native proteins to rule out isoform-specific effects .

Q. What steps ensure reproducibility in multi-step synthetic protocols?

  • Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature ramps .
  • Intermediate characterization : Provide RfR_f values (TLC) and spectral data for all intermediates .
  • Collaborative validation : Share protocols with independent labs to confirm yields and purity .

Emerging Research Directions

Q. Can this compound serve as a chemical probe for studying metal homeostasis?

The 8-hydroxyquinoline moiety is a known chelator of transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}). Applications include:

  • Metalloenzyme inhibition : Test in models of Alzheimer’s disease (targeting Aβ-Cu interactions) .
  • Fluorescent sensors : Derivatize with BODIPY tags for real-time tracking of cellular metal ions .

Q. What advanced computational tools predict its pharmacokinetic profile?

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™ or Simcyp® .
  • Machine learning : Train models on public ADMET datasets to forecast CYP450 metabolism and clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.